molecular formula C18H14ClF3N2O3 B11316479 1-[2-(4-chlorophenoxy)ethyl]-2-(trifluoromethyl)-6,7-dihydro-1H-[1,4]dioxino[2,3-f]benzimidazole

1-[2-(4-chlorophenoxy)ethyl]-2-(trifluoromethyl)-6,7-dihydro-1H-[1,4]dioxino[2,3-f]benzimidazole

Cat. No.: B11316479
M. Wt: 398.8 g/mol
InChI Key: LLVABBHXRVKMBK-UHFFFAOYSA-N
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Description

1-[2-(4-Chlorophenoxy)ethyl]-2-(trifluoromethyl)-6,7-dihydro-1H-[1,4]dioxino[2,3-f][1,3]benzimidazole is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a chlorophenoxyethyl group, a trifluoromethyl group, and a dihydro-dioxino-benzimidazole core.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[2-(4-chlorophenoxy)ethyl]-2-(trifluoromethyl)-6,7-dihydro-1H-[1,4]dioxino[2,3-f][1,3]benzimidazole typically involves multiple steps. One common method includes the reaction of 4-chlorophenol with ethylene oxide to form 2-(4-chlorophenoxy)ethanol. This intermediate is then reacted with trifluoroacetic anhydride to introduce the trifluoromethyl group. The final step involves cyclization with o-phenylenediamine under acidic conditions to form the benzimidazole core.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-pressure reactors, and automated synthesis systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

1-[2-(4-Chlorophenoxy)ethyl]-2-(trifluoromethyl)-6,7-dihydro-1H-[1,4]dioxino[2,3-f][1,3]benzimidazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The chlorophenoxy group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted phenoxy derivatives.

Scientific Research Applications

1-[2-(4-Chlorophenoxy)ethyl]-2-(trifluoromethyl)-6,7-dihydro-1H-[1,4]dioxino[2,3-f][1,3]benzimidazole has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use as a pharmaceutical intermediate.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-[2-(4-chlorophenoxy)ethyl]-2-(trifluoromethyl)-6,7-dihydro-1H-[1,4]dioxino[2,3-f][1,3]benzimidazole involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular pathways involved depend on the specific application and target.

Comparison with Similar Compounds

1-[2-(4-Chlorophenoxy)ethyl]-2-(trifluoromethyl)-6,7-dihydro-1H-[1,4]dioxino[2,3-f][1,3]benzimidazole can be compared with other similar compounds such as:

    Benzimidazole derivatives: These compounds share the benzimidazole core but differ in their substituents, leading to different biological activities.

    Phenoxyethyl derivatives: These compounds have the phenoxyethyl group but may lack the trifluoromethyl group or the benzimidazole core.

The uniqueness of 1-[2-(4-chlorophenoxy)ethyl]-2-(trifluoromethyl)-6,7-dihydro-1H-[1,4]dioxino[2,3-f][1,3]benzimidazole lies in its combination of functional groups, which imparts specific chemical and biological properties.

Properties

Molecular Formula

C18H14ClF3N2O3

Molecular Weight

398.8 g/mol

IUPAC Name

3-[2-(4-chlorophenoxy)ethyl]-2-(trifluoromethyl)-6,7-dihydro-[1,4]dioxino[2,3-f]benzimidazole

InChI

InChI=1S/C18H14ClF3N2O3/c19-11-1-3-12(4-2-11)25-6-5-24-14-10-16-15(26-7-8-27-16)9-13(14)23-17(24)18(20,21)22/h1-4,9-10H,5-8H2

InChI Key

LLVABBHXRVKMBK-UHFFFAOYSA-N

Canonical SMILES

C1COC2=C(O1)C=C3C(=C2)N(C(=N3)C(F)(F)F)CCOC4=CC=C(C=C4)Cl

Origin of Product

United States

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